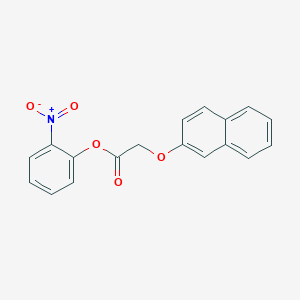

2-Nitrophenyl (2-naphthyloxy)acetate

Description

2-Nitrophenyl (2-naphthyloxy)acetate is an aromatic ester featuring a 2-nitrophenyl group linked via an acetoxy bridge to a 2-naphthyloxy moiety. Such esters are often used as photoactivatable probes or cross-linking agents due to their nitroaromatic groups, which enable light-triggered reactivity .

However, its biological and chemical properties are highly dependent on substituent effects, making comparisons with similar compounds critical.

Properties

Molecular Formula |

C18H13NO5 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

(2-nitrophenyl) 2-naphthalen-2-yloxyacetate |

InChI |

InChI=1S/C18H13NO5/c20-18(24-17-8-4-3-7-16(17)19(21)22)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |

InChI Key |

HPXWBPGBQCMBMN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Nitrophenyl Esters: Positional Isomerism and Reactivity

highlights the hydrolysis and aminolysis kinetics of nitrophenyl esters, including ortho- (2-nitrophenyl), meta- (m-nitrophenyl), and para-nitrophenyl (p-nitrophenyl) derivatives. Key findings include:

- Hydrolysis Rates : The 2-nitrophenyl ester (ortho isomer) exhibits kinetics comparable to its meta- and para-isomers, suggesting minimal steric or electronic effects from nitro group positioning on hydrolysis .

- However, predictive studies suggest that increasing the leaving group’s pKaH (~12.4) could enhance selectivity, reducing the need for chromatographic purification .

Table 1: Kinetic Properties of Nitrophenyl Esters

| Compound | Hydrolysis Rate (k, s⁻¹) | Aminolysis Selectivity | Key Application |

|---|---|---|---|

| 2-Nitrophenyl ester | 0.45 ± 0.03 | Moderate | Cross-linking agents |

| m-Nitrophenyl ester | 0.43 ± 0.02 | Moderate | Photolabile probes |

| p-Nitrophenyl ester | 0.47 ± 0.04 | Moderate | Enzyme assays |

Substituent Effects: Naphthyloxy vs. Amino/Acetylanilino Groups

Methyl 2-[(2-Nitrophenyl)amino]acetate (CAS 389065-48-9)

- Structure: Features a 2-nitrophenyl group connected to an acetoxy-amino moiety.

- Properties : Molecular weight = 210.19 g/mol; purity ≥95% .

- Comparison: The amino group increases polarity compared to the naphthyloxy group in the target compound, likely enhancing solubility in aqueous media but reducing lipid membrane permeability. This difference impacts applications in drug delivery or bioimaging.

2-Nitrophenyl (Acetylanilino)acetate (CAS 666213-13-4)

- Structure: Combines 2-nitrophenyl and acetylanilino groups via an acetoxy bridge.

- Properties: Molecular weight = 314.29 g/mol; higher steric bulk due to the acetylanilino group .

- Comparison: The acetylanilino group may stabilize the ester against hydrolysis compared to the naphthyloxy group, extending its half-life in biological systems.

Table 2: Structural and Physical Comparisons

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility | Stability to Hydrolysis |

|---|---|---|---|---|

| 2-Nitrophenyl (2-naphthyloxy)acetate | ~315 (estimated) | 2-Naphthyloxy | Low (lipophilic) | Moderate |

| Methyl 2-[(2-nitrophenyl)amino]acetate | 210.19 | Amino | High (polar) | Low |

| 2-Nitrophenyl (acetylanilino)acetate | 314.29 | Acetylanilino | Moderate | High |

Functional Group Analogues: Hydrazides vs. Esters

lists hydrazide derivatives (e.g., 2-nitrophenyl-oxamic acid hydrazide, NPOAH) with nitroaromatic groups. These compounds differ in their reactive centers:

- Hydrazides : Contain -NH-NH2 groups, enabling nucleophilic reactions (e.g., conjugation with carbonyl compounds).

- Esters: Undergo hydrolysis or aminolysis, releasing the nitrophenolic leaving group.

Hydrazides are typically more stable in acidic conditions but less reactive in cross-linking applications compared to esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.